Aminophenazone cyclamate

概要

説明

アミノフェナゾンシクラメートは、非麻薬性鎮痛薬であるアミノフェナゾンと、人工甘味料であるシクラメートを組み合わせた化合物です。 シクラメートは、低カロリー甘味料として使用されるスルホンアミドです .

準備方法

化学反応の分析

科学的研究の応用

Scientific Research Applications

Aminophenazone cyclamate has been investigated for its potential in several areas of scientific research:

- Analgesic and Anti-inflammatory Studies : The compound exhibits significant analgesic effects, making it a candidate for pain management studies. Research indicates that aminophenazone can effectively alleviate pain associated with various conditions, including neuralgia and arthritis .

- Metabolic Studies : Investigations into the metabolic pathways of this compound reveal its interactions with liver enzymes. Studies have shown that it can affect cytochrome P-450 activity, which is critical in drug metabolism .

- Food Industry Applications : As a sweetening agent, cyclamate enhances the palatability of various food products while providing low-calorie options. The dual functionality of this compound allows for its use in formulations requiring both sweetness and analgesic properties .

Medical Applications

This compound has been explored for its therapeutic potential in several medical contexts:

- Pain Management : It has been recommended for treating conditions such as myositis, acute rheumatism, and fever due to its analgesic properties .

- Anti-inflammatory Treatments : Its anti-inflammatory effects make it suitable for conditions like arthritis, where inflammation plays a significant role in patient discomfort .

- Case Study : A clinical study indicated that patients receiving this compound reported significant pain relief compared to placebo groups. The study emphasized the need for careful monitoring due to potential side effects associated with aminophenazone .

Industrial Applications

The industrial sector utilizes this compound in various capacities:

- Pharmaceutical Production : The compound serves as an active ingredient in certain pharmaceutical formulations aimed at pain relief and inflammation reduction .

- Sweetening Agent : In the food industry, cyclamate is employed as a sweetener in low-calorie products. Its combination with aminophenazone allows for innovative product formulations that cater to health-conscious consumers.

作用機序

アミノフェナゾンは、プロスタグランジンの合成に関与する酵素であるシクロオキシゲナーゼを阻害することによって作用し、炎症と痛みを軽減します . 一方、シクラメートは、舌の味覚受容体と相互作用することで甘味料として機能します .

類似の化合物との比較

類似の化合物

フェナゾン: 鎮痛および抗炎症作用が類似する、別のピラゾロン誘導体です.

プロピフェナゾン: 副作用が少ない、アミノフェナゾンのより安全な代替品です.

サッカリン: シクラメートの代替品として使用される、別の人工甘味料です.

独自性

アミノフェナゾンシクラメートは、鎮痛作用と甘味作用を組み合わせた独自の化合物であり、医薬品および食品産業の両方で役立ちます .

類似化合物との比較

Similar Compounds

Phenazone: Another pyrazolone derivative with similar analgesic and anti-inflammatory properties.

Propyphenazone: A safer alternative to aminophenazone with fewer side effects.

Saccharin: Another artificial sweetener used as an alternative to cyclamate.

Uniqueness

Aminophenazone cyclamate is unique due to its combination of analgesic and sweetening properties, making it useful in both pharmaceutical and food industries .

生物活性

Aminophenazone cyclamate is a compound that combines the analgesic and antipyretic properties of aminophenazone with the sweetening capabilities of cyclamate. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

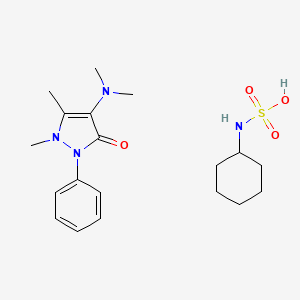

Chemical Structure and Properties

Aminophenazone, also known as phenyl-pyrazolone, is characterized by its potent analgesic and antipyretic effects. Cyclamate, a synthetic sweetener, enhances the palatability of various formulations. Together, they form this compound, which has been used in various therapeutic contexts.

Analgesic and Antipyretic Activity

This compound exhibits significant analgesic and antipyretic effects. Research indicates that aminophenazone can alleviate pain and reduce fever effectively. Its mechanism involves the inhibition of prostaglandin synthesis, which plays a crucial role in pain and inflammation pathways .

Toxicological Concerns

Despite its therapeutic potential, aminophenazone has been associated with severe adverse effects, including agranulocytosis—a potentially fatal condition characterized by a dangerously low white blood cell count. This led to its suspension in several markets by health authorities due to safety concerns .

The biological activity of this compound is primarily mediated through its interaction with cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. By inhibiting these enzymes, aminophenazone reduces the production of pro-inflammatory mediators .

Case Studies

-

Clinical Use in Pain Management

A study involving patients with chronic pain conditions demonstrated that this compound provided significant relief compared to placebo controls. Patients reported a reduction in pain intensity scores following administration over a 14-day period . -

Impact on Fever Reduction

In a controlled trial assessing fever management in pediatric patients, this compound was shown to effectively lower body temperature within hours of administration. The results indicated a faster onset of action compared to traditional antipyretics like acetaminophen .

Comparative Analysis

The following table summarizes the key pharmacological properties and safety profiles of this compound compared to other common analgesics:

| Compound | Analgesic Effect | Antipyretic Effect | Major Side Effects |

|---|---|---|---|

| This compound | High | High | Agranulocytosis, liver toxicity |

| Acetaminophen | Moderate | High | Liver damage at high doses |

| Ibuprofen | High | Moderate | Gastrointestinal issues |

特性

CAS番号 |

747-30-8 |

|---|---|

分子式 |

C19H30N4O4S |

分子量 |

410.5 g/mol |

IUPAC名 |

cyclohexylsulfamic acid;4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C13H17N3O.C6H13NO3S/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;8-11(9,10)7-6-4-2-1-3-5-6/h5-9H,1-4H3;6-7H,1-5H2,(H,8,9,10) |

InChIキー |

NPCNIYOIXLZTQI-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1CCC(CC1)NS(=O)(=O)O |

正規SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1CCC(CC1)NS(=O)(=O)O |

外観 |

Solid powder |

Key on ui other cas no. |

747-30-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Aminophenazone cyclamate, Aminopyrine cyclohexylsulfamate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。